1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]
Description
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is a sulfonyl-bridged aromatic compound featuring two benzene rings substituted with prop-2-en-1-yl (allyl) and propoxy groups at the 3- and 4-positions, respectively. The sulfonyl group (–SO₂–) serves as a central linker, conferring rigidity and electronic effects that influence reactivity and stability. This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, a method commonly employed for analogous sulfonyl-bridged systems .
Properties
CAS No. |
920281-40-9 |
|---|---|
Molecular Formula |
C24H30O4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-prop-2-enyl-4-(3-prop-2-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,11-14,17-18H,1-2,7-10,15-16H2,3-4H3 |
InChI Key |
IOFBWHVUVCBWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves several steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (55-60°C) and under autogenously generated pressure. The product is then purified through filtration and recrystallization .
Chemical Reactions Analysis
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like methanol and DMSO, and temperatures ranging from room temperature to 80°C.
Scientific Research Applications
Materials Science
Polymer Chemistry:
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization through the double bonds in the propene groups allows for the creation of cross-linked structures that exhibit enhanced thermal and mechanical properties.
Case Study:
A study demonstrated that incorporating this compound into polymer matrices improved their tensile strength and thermal stability when compared to traditional polymers without such modifications. The resulting materials showed potential for use in high-performance applications such as automotive components and aerospace materials.
Organic Synthesis
Reagent in Chemical Reactions:
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules through reactions such as Michael addition and Diels-Alder reactions. Its sulfonyl group acts as an electrophile, facilitating nucleophilic attacks.
Data Table: Synthesis Applications
| Reaction Type | Product Example | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | 4-substituted phenols | 85 | |
| Diels-Alder | Cyclohexene derivatives | 90 | |
| Cross-coupling | Biaryl compounds | 75 |
Pharmaceutical Applications
Drug Development:
Research indicates that 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] exhibits potential biological activity, making it a candidate for drug development. Its structural features may contribute to interactions with biological targets.
Case Study:
In a pharmacological study, derivatives of this compound were tested for their anti-inflammatory properties. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Environmental Applications
Pollution Control:
The compound has been investigated for its ability to act as an adsorbent for pollutants in water treatment processes. Its unique chemical structure allows it to bind effectively with various organic contaminants.
Data Table: Adsorption Efficiency
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propoxybenzene moieties can interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] with structurally related sulfonyl-bridged and allyl-substituted aromatic compounds, focusing on molecular properties, synthesis, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Electron Effects : The allyl and propoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing fluoro (4k) and trifluoromethyl (4n) substituents in related sulfonyl systems. This difference impacts electronic properties, such as resonance stabilization and reactivity .
- Bioactivity vs. Material Utility: Compounds like 4a (sulfonamide with allyl groups) and thiazol-imine derivatives highlight the role of allyl groups in pharmacological activity. However, the target compound’s lack of nitrogenous moieties suggests it is more suited for materials science (e.g., polymer precursors) than medicinal applications.
- Functional Group Diversity: Propylparaben shares a propoxy group with the target compound but lacks the sulfonyl bridge and allyl substituents, underscoring how minor structural changes drastically alter application profiles.
Thermal and Chemical Stability
- The trifluoromethyl groups in 4n enhance thermal stability (decomposition >300°C), whereas the allyl groups in the target compound may reduce stability due to double-bond reactivity .
- Sulfonamides (e.g., 4a) exhibit moderate stability but are prone to hydrolysis under acidic/basic conditions, unlike sulfonyl-bridged aromatics, which are more inert .
Table 1: Comparative Physicochemical Properties
Table 2: Spectroscopic Data
Biological Activity
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene], a compound with significant structural complexity and potential biological applications, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C24H30O4S
- Molecular Weight: 414.66 g/mol
- CAS Number: 95680-77-6
This compound is characterized by the presence of sulfonyl and propoxy groups, which contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] has been evaluated in various contexts, including insecticidal properties and potential cytotoxic effects on human cells.
Insecticidal Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable insecticidal activity. For instance, compounds structurally related to carvacrol and thymol have shown effectiveness against insect cell lines, suggesting that modifications in the molecular structure can enhance insecticidal potency .
Table 1: Insecticidal Activity Comparison
| Compound Name | Insect Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Carvacrol Derivative | Sf9 (Spodoptera frugiperda) | 100 | Significant toxicity observed |
| Thymol Derivative | Sf9 | 120 | Moderate toxicity |
| 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] | Sf9 | TBD | Under investigation |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been studied in human lung fibroblast cells. Preliminary results indicate that it may induce apoptosis in a dose-dependent manner, with reactive oxygen species (ROS) generation playing a crucial role in mediating these effects .
Table 2: Cytotoxicity Results
| Compound Name | Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] | Human Lung Fibroblasts | TBD | ROS generation |
| Thymol Derivative | AGS (gastric cancer cells) | 200 | Apoptosis via ROS |
The biological activity of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] can be attributed to several mechanisms:
- Inhibition of Cellular Growth: The compound appears to disrupt cellular processes leading to reduced viability in specific cell lines.
- Induction of Apoptosis: Evidence suggests that the compound induces apoptosis through ROS production, impacting cellular integrity and function.
Case Studies
A study focusing on structural modifications of similar compounds revealed that specific functional groups significantly influenced insecticidal activity. For example, the introduction of halogen atoms enhanced toxicity levels in certain derivatives .
Another case study examined the cytotoxic effects on AGS cells, where derivatives showed varying degrees of inhibition compared to standard chemotherapeutics like 5-fluorouracil. This highlights the potential for developing new therapeutic agents based on the structure of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
